molecular formula C21H27NO2Si B3237307 (R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 138629-44-4

(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No.: B3237307
CAS No.: 138629-44-4
M. Wt: 353.5 g/mol
InChI Key: GVPMKPSKHXFYOR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral compound that has garnered attention in various fields of scientific research. This compound is characterized by its pyrrolidin-2-one core, which is functionalized with a tert-butyldiphenylsilyl group. The presence of the chiral center at the 5-position of the pyrrolidin-2-one ring makes it an interesting subject for studies related to stereochemistry and its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group with a tert-butyldiphenylsilyl group, followed by the formation of the pyrrolidin-2-one ring. One common synthetic route includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of Pyrrolidin-2-one Ring: The protected intermediate undergoes cyclization to form the pyrrolidin-2-one ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of the corresponding N-oxide.

    Reduction: Formation of the deprotected hydroxyl compound.

    Substitution: Formation of substituted derivatives at the hydroxyl position.

Scientific Research Applications

®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chiral center plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one
  • ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-thione
  • ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-amine

Uniqueness

®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldiphenylsilyl group

Properties

IUPAC Name

(5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPMKPSKHXFYOR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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